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Compound of Interest

Compound Name:
2-Hydroxy-3,5,4'-

trichlorobenzophenone

CAS No.: 99585-50-9

Cat. No.: B6331720

Get Quote

Executive Summary & Structural Basis of Toxicity
Benzophenone (BP) derivatives are ubiquitous in UV filters, plastic stabilizers, and

pharmaceutical intermediates. Their toxicological profiles are non-monolithic; small structural

modifications—specifically hydroxylation and methoxylation—drastically alter their

bioavailability, receptor affinity, and cytotoxic potential.

For researchers in drug development and safety assessment, the critical distinction lies

between parent compounds (often lipophilic, pro-estrogens) and metabolites (often hydrophilic,

active endocrine disruptors).

Structure-Activity Relationship (SAR) Analysis
The toxicity of BP analogs is governed by their ability to mimic 17β-estradiol (E2). The core

benzophenone skeleton (
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) becomes biologically active through specific substitutions:

4-Hydroxylation (Para-position): The most critical factor for Estrogen Receptor (ER) binding.

The 4-OH group mimics the A-ring hydroxyl of E2, facilitating hydrogen bonding with Glu-353

and Arg-394 in the ER ligand-binding domain.

Methoxylation (e.g., BP-3): Reduces direct ER affinity but increases lipophilicity and skin

penetration. Metabolic demethylation (by CYP450 enzymes) converts methoxy-BPs into

active hydroxylated forms (e.g., BP-3

BP-1).

Sulfonation (e.g., BP-4): Increases water solubility and prevents cell membrane penetration,

generally rendering the molecule less toxic and less endocrine-active in vitro, though

environmental accumulation remains a concern.

Comparative Endocrine Disruption Profile
The primary safety concern for BP analogs is endocrine disruption, specifically estrogenicity

(ER agonism) and anti-androgenicity (AR antagonism).

Table 1: Relative Estrogenic Potency of Benzophenone
Analogs
Data synthesized from yeast two-hybrid assays (YES) and MCF-7 proliferation assays.
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Analog
Common
Name

Structure
ER Affinity
(Relative to
E2)

Mechanism
of Action

Toxicity
Concern
Level

BP-1 2,4-DHBP 2,4-OH

High (

to

)

Direct ER

Agonist

Critical

(Active

Metabolite)

BP-2
2,2',4,4'-

THBP
Tetra-OH

High (

to

)

Direct ER

Agonist

Critical

(Potent &

Systemic)

BP-3 Oxybenzone 2-OH, 4-OMe
Weak (

)

Pro-estrogen

(Metabolized

to BP-1)

High (Due to

high

exposure/acc

umulation)

BP-4
Sulisobenzon

e
5-SO3H Negligible

Poor cellular

uptake

Low (Human

safety); Med

(Aquatic)

BP-8
Dioxybenzon

e

2,2'-OH, 4-

OMe
Moderate

Mixed

Agonist/Anta

gonist

Medium

Expert Insight: While BP-3 is the most widely used, its risk stems from its conversion to BP-1. In

in vitro assays without metabolic activation (S9 fraction), BP-3 appears safe. Protocols must

include metabolic activation to assess true risk.

Cytotoxicity and Genotoxicity Profiles
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Beyond hormonal effects, BP analogs exhibit cytotoxicity at higher concentrations, often

involving oxidative stress pathways.

Table 2: Comparative Cytotoxicity (IC50) in Mammalian
Cell Lines
Values represent approximate ranges derived from MTT/XTT assays.

Endpoint Cell Line BP-1 BP-2 BP-3 BP-4

Cytotoxicity

(IC50)

MCF-7

(Breast

Cancer)

20 - 50 µM 15 - 40 µM > 100 µM
Non-toxic

(>500 µM)

L929

(Fibroblast)
~50 µM ~45 µM ~150 µM Non-toxic

Genotoxicity

Micronucleus

(CHO/Lymph

ocytes)

Negative
Equivocal/Po

sitive
Negative Negative

Mode of

Death
-

Apoptosis

(Bcl-2

suppression)

Apoptosis &

Necrosis

Oxidative

Stress
N/A

Genotoxicity Alert: Benzophenone-2 (BP-2)
Unlike BP-3, BP-2 has shown potential genotoxicity in specific assays (e.g., micronucleus

formation), likely due to the catechol-like structure (adjacent hydroxyls) which can undergo

redox cycling to generate reactive oxygen species (ROS) and quinones that damage DNA.

Experimental Protocols
To ensure reproducibility and scientific validity, the following protocols are recommended.

These avoid common pitfalls such as "false negatives" due to lack of metabolic activation or

"false positives" due to solvent toxicity.

Protocol A: Yeast Estrogen Screen (YES) Assay
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For assessing estrogenic transcriptional activation.

Principle: Uses recombinant Saccharomyces cerevisiae (strain BJ1991 or similar) containing

the human ER

gene and expression plasmids carrying the reporter gene lacZ (encoding

-galactosidase).

Reagents:

Substrate: Chlorophenol red-

-D-galactopyranoside (CPRG).

Reference: 17

-Estradiol (E2) as positive control.

Vehicle: Ethanol (keep final concentration <1% to avoid yeast toxicity).

Workflow:

Preparation: Seed yeast from 24h culture into fresh growth medium (OD600 ~ 0.1).

Dosing: Add test compounds (BP-1 to BP-4) in serial dilutions (

M to

M) into 96-well plates.

Incubation: Incubate at 30°C for 48-72 hours. Note: Shorter incubation (24h) often yields

insufficient signal for weak agonists like BP-3.

Development: Add CPRG substrate buffer. The enzyme

-gal converts yellow CPRG to chlorophenol red.

Quantification: Measure Absorbance at 540 nm (product) and 620 nm (turbidity/cell growth).

Correction: Correct for cell density:
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.

Protocol B: In Vitro Micronucleus Assay (OECD 487
Adapted)
For assessing genotoxicity (clastogenicity/aneugenicity).[1][2]

Cell System: CHO-K1 or Human Lymphocytes.

Workflow:

Seeding: Plate cells and allow attachment (24h).

Treatment: Treat with BP analogs for 3-6 hours (short treatment) +/- S9 metabolic activation

mix.

Wash: Remove chemical, wash with PBS.

Block: Add Cytochalasin B (3-6 µg/mL). Critical Step: This blocks cytokinesis, resulting in

binucleated cells (BNCs). Micronuclei are only scored in BNCs to ensure the cell has divided

and sustained damage.

Harvest: After 1.5-2 cell cycles (approx. 24h post-block), harvest cells.

Staining: Hypotonic shock (0.075M KCl), fix in methanol:acetic acid (3:1), stain with Acridine

Orange or Giemsa.

Scoring: Score 2,000 binucleated cells per concentration. Count micronuclei (MN).

Validity Check: Cytotoxicity Index (CBPI) must be calculated to ensure MN increase isn't

just secondary to apoptosis.

Visualizations
Diagram 1: Structure-Activity Relationship & Mechanism
This diagram illustrates how structural variations lead to different toxicity pathways.
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Caption: Structural modifications of the benzophenone core dictate biological interaction.

Hydroxylation drives receptor binding, while sulfonation limits cellular uptake.

Diagram 2: Toxicity Screening Workflow
A logic flow for selecting the correct assay based on the BP analog type.
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Caption: Decision matrix for toxicity screening. Methoxy-substituted analogs (BP-3) require

metabolic activation (S9) to reveal latent toxicity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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